Methyl 3,5-bis(4-nitrophenoxy)benzoate
Description
Methyl 3,5-bis(4-nitrophenoxy)benzoate is a benzoate ester derivative featuring two 4-nitrophenoxy substituents at the 3- and 5-positions of the central aromatic ring. For instance, the related compound 3,5-bis(4-nitrophenoxy)benzoic acid (Compound W) was identified as a potent inhibitor of Aβ42 production in Alzheimer’s disease research .
Properties
CAS No. |
173550-32-8 |
|---|---|
Molecular Formula |
C20H14N2O8 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
methyl 3,5-bis(4-nitrophenoxy)benzoate |
InChI |
InChI=1S/C20H14N2O8/c1-28-20(23)13-10-18(29-16-6-2-14(3-7-16)21(24)25)12-19(11-13)30-17-8-4-15(5-9-17)22(26)27/h2-12H,1H3 |
InChI Key |
RROYEXSVVABRQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
3,5-Bis(4-nitrophenoxy)benzoic Acid (Compound W)
- Structural Relationship : Compound W is the carboxylic acid form of the target methyl ester.
- Key Differences :
- The methyl ester derivative likely exhibits higher lipophilicity, enhancing membrane permeability compared to the polar carboxylic acid.
- Compound W demonstrated efficacy in reducing Aβ42 levels in cellular assays, suggesting that the methyl ester might act as a prodrug requiring hydrolysis to the active acid form .
- Implications : Esterification strategies could optimize bioavailability while retaining therapeutic effects.
Methyl 4-(3-nitrobenzyloxy)benzoate
- Structural Features: Substitution at the 4-position with a 3-nitrobenzyloxy group (vs. 3,5-bis(4-nitrophenoxy) in the target compound).
- Key Differences :
- Synthetic Relevance : Prepared via nucleophilic substitution under basic conditions, similar methodologies could apply to the target compound.
Triazine-Containing Benzoates
- Example: Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate .
- Structural Complexity : Incorporation of a triazine ring introduces multiple hydrogen-bonding sites and planar rigidity.
- Functional Impact : Triazine derivatives often exhibit enhanced thermal stability and diverse reactivity, contrasting with the simpler nitro-substituted target compound.
Trifluoromethyl-Substituted Benzoates
- Example : (4-Methoxyphenyl)(phenyl)methyl 3,5-bis(trifluoromethyl)benzoate .
- Electronic Effects : Trifluoromethyl groups are stronger electron-withdrawing groups than nitro, increasing electrophilicity and altering solubility.
- Applications : Such compounds are often explored in agrochemicals and pharmaceuticals due to their metabolic stability.
Hydroxymethyl-Methoxy-Substituted Benzoates
- Example: Methyl 3,5-bis[(4-hydroxymethyl-2-methoxyphenoxy)methyl]benzoate .
- Hydrogen Bonding : Hydroxymethyl groups enable extensive O–H···O networks, influencing crystal packing and solubility.
- Electronic Contrast : Methoxy groups are electron-donating, opposing the electron-withdrawing nitro groups in the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Biological Relevance : Compound W’s activity against Aβ42 suggests that the methyl ester derivative could be optimized for central nervous system delivery via esterase-mediated activation .
- Material Science Applications : Analogous compounds with hydrogen-bonding or bulky substituents (e.g., hydroxymethyl-methoxy derivatives) demonstrate how functional groups dictate solid-state properties, guiding the design of crystalline materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
